molecular formula C9H6BrNO B152725 7-Bromoquinolin-8-ol CAS No. 13019-32-4

7-Bromoquinolin-8-ol

Cat. No. B152725
CAS RN: 13019-32-4
M. Wt: 224.05 g/mol
InChI Key: ICKPMTNGWVNOGC-UHFFFAOYSA-N
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Description

7-Bromoquinolin-8-ol (BHQ) is a brominated derivative of hydroxyquinoline, where the bromination occurs at the 7-position of the quinoline ring. The compound has been studied for its potential use as a photoremovable protecting group for biomolecules, which is a technique used to regulate the activity of biological effectors with light, particularly two-photon excitation (2PE) . This technology is significant for investigating cell physiology in real-time and on living tissue .

Synthesis Analysis

The synthesis of BHQ and its derivatives involves multi-step processes that can include the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . The compound is synthetically accessible and has been used to create a variety of sulfonate derivatives with potential antimicrobial activities . An unusual regioselectivity in nucleophilic amination reactions has been observed during the synthesis of related quinoline diones .

Molecular Structure Analysis

The molecular structure of BHQ has been analyzed, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds. These interactions cause the molecules to pack as hydrogen-bonded dimers in the solid state . Comparative studies using Density Functional Theory (DFT) have been conducted on similar brominated hydroxyquinolines to understand the effects of substituents on vibrational frequencies and molecular stability .

Chemical Reactions Analysis

BHQ has been shown to be efficiently photolyzed by both classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions, releasing functional groups such as carboxylates, phosphates, and diols . The photolysis mechanism is suggested to be a solvent-assisted photoheterolysis (S_N1) reaction . Additionally, chemoselectivity has been observed during the transformation of BHQ into sulfonate derivatives .

Physical and Chemical Properties Analysis

BHQ is stable in the dark, water-soluble, and exhibits low levels of fluorescence, making it suitable for use in conjunction with fluorescent indicators of biological function . It has a greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive enough for multiphoton-induced photolysis for in vivo use . The compound's photophysical properties make it an excellent candidate for regulating biological effectors with light .

Scientific Research Applications

Chemoselective Synthesis and Antimicrobial Evaluation

7-Bromoquinolin-8-ol and its derivatives have been investigated for their antimicrobial properties. A study synthesized 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, observing potent antibacterial and antifungal activities among the synthesized compounds. These activities were compared with standard drugs, highlighting their potential in antimicrobial applications (Krishna, 2018).

Structural Analysis

In a structural analysis, the bromination of an 8-hydroxyquinoline derivative was studied, with the compound exhibiting intermolecular and weak intramolecular hydrogen bonds. This study provides insight into the molecular structure and interactions of this compound (Collis et al., 2003).

Synthesis and Coordination in Metal Complexes

This compound has also been involved in the synthesis of metal complexes. Research has shown that 8-bromoquinoline reacts with zincated cyclopentadienyl derivatives to yield 8-quinolylcyclopentadienyl metal complexes. These complexes have displayed solvatochromism, indicating potential applications in materials science (Enders et al., 2001).

Photoremovable Protecting Group for Biomolecules

This compound has been studied as a photoremovable protecting group for biomolecules, particularly in two-photon excitation (2PE). This application is significant in studying cell physiology as this compound can release carboxylates, phosphates, and diols, which are common in bioactive molecules (Zhu et al., 2006).

Anti-corrosion Performance in Mild Steel

In the context of materials science, this compound derivatives have been evaluated for their anti-corrosion potency in protecting mild steel in acidic environments. This application is vital in industrial contexts where corrosion resistance is crucial (Douche et al., 2020).

Resonance Raman Characterization

The resonance Raman characterization of different forms of ground-state this compound caged acetate in aqueous solutions has been conducted to understand its properties better. This study aids in the characterization of this compound in various environments (An et al., 2009).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Mechanism of Action

Target of Action

It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 7-bromoquinolin-8-ol, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects , suggesting that these compounds may interact with a variety of cellular targets.

Mode of Action

The bromination of 8-hydroxyquinoline with n-bromosuccinimide (nbs) in chloroform affords this compound . This suggests that the bromine atom at the 7th position could play a crucial role in its interaction with its targets.

Biochemical Pathways

Given the broad biological activities of 8-hq derivatives , it can be inferred that multiple pathways might be influenced

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its LogP values, which indicate lipophilicity, range from 1.9 to 2.7 , suggesting good membrane permeability. These properties could impact the bioavailability of this compound.

Result of Action

The broad biological activities of 8-hq derivatives, including antimicrobial, anticancer, and antifungal effects , suggest that this compound could induce a variety of molecular and cellular changes.

properties

IUPAC Name

7-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPMTNGWVNOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327640
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13019-32-4
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-8-hydroxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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